molecular formula C16H15N3O2 B1522383 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1260950-82-0

1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1522383
CAS No.: 1260950-82-0
M. Wt: 281.31 g/mol
InChI Key: UKMMKWZEHOJQBV-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and characterization of structurally related pyrazole derivatives emphasize the diversity and complexity of chemical reactions involving pyrazole compounds. For example, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlighting the challenges of identifying regioisomers and the role of X-ray crystallography in structural determination (Kumarasinghe, Hruby, & Nichol, 2009).

Functionalization and Reactivity

Research on pyrazole derivatives illustrates the potential for chemical functionalization and the development of new materials with desired properties. Yıldırım, Kandemirli, & Demir (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, providing insights into the synthetic versatility of pyrazole-based compounds (Yıldırım, Kandemirli, & Demir, 2005).

Luminescence Sensing Applications

The development of novel materials for luminescence sensing represents an important research avenue for pyrazole derivatives. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating selective sensitivity to benzaldehyde derivatives. These materials show potential as fluorescence sensors for specific chemicals, illustrating the applicability of pyrazole compounds in the development of sensitive and selective detection systems (Shi, Zhong, Guo, & Li, 2015).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-5-6-13(9-12(11)2)19-15(18-7-3-4-8-18)14(10-17-19)16(20)21/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMMKWZEHOJQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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